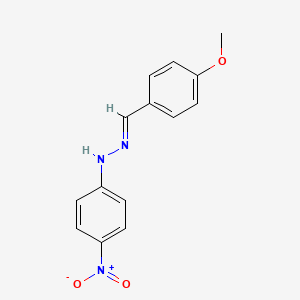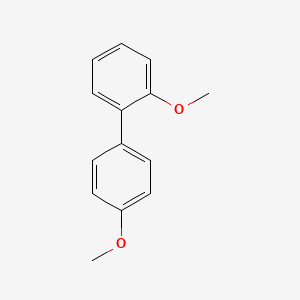
2,4'-Dimethoxybiphenyl
描述
2,4’-Dimethoxybiphenyl is an organic compound characterized by the presence of two methoxy groups attached to a biphenyl structure. This compound is known for its applications in various fields, including organic synthesis and material science. It appears as a light yellow solid and is soluble in organic solvents such as ether and acetone .
准备方法
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,4’-Dimethoxybiphenyl involves the reaction of anisole with tellurium tetrachloride to form bis(4-methoxyphenyl)tellurium dichloride. This intermediate is then reduced using Raney nickel to yield 2,4’-Dimethoxybiphenyl . The reaction conditions include heating the mixture to 160°C for 6 hours and subsequent refluxing with Raney nickel for 8 hours.
Industrial Production Methods: Industrial production of 2,4’-Dimethoxybiphenyl typically follows similar synthetic routes but on a larger scale. The use of efficient fume hoods and proper safety measures is crucial due to the toxic nature of tellurium compounds and the evolution of hydrogen chloride during the reaction .
化学反应分析
Types of Reactions: 2,4’-Dimethoxybiphenyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield biphenyl derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or Raney nickel.
Substitution: Reagents like boron tribromide for demethylation.
Major Products:
Oxidation: Quinones.
Reduction: Various biphenyl derivatives.
Substitution: Demethylated biphenyl compounds.
科学研究应用
2,4’-Dimethoxybiphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Material Science: Employed in the development of polymers and resins with enhanced thermal stability and mechanical properties.
Biology and Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the production of high-performance natural fiber composites.
作用机制
The mechanism of action of 2,4’-Dimethoxybiphenyl involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The methoxy groups play a crucial role in enhancing its reactivity and interaction with biological molecules.
相似化合物的比较
4,4’-Dimethoxybiphenyl: Similar structure but with methoxy groups at different positions.
4,4’-Dimethylbiphenyl: Contains methyl groups instead of methoxy groups.
4-Methoxybiphenyl: Only one methoxy group attached to the biphenyl structure.
Uniqueness: 2,4’-Dimethoxybiphenyl is unique due to the specific positioning of its methoxy groups, which influences its chemical reactivity and physical properties. This positioning allows for distinct interactions in chemical reactions and applications in various fields .
属性
IUPAC Name |
1-methoxy-2-(4-methoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-15-12-9-7-11(8-10-12)13-5-3-4-6-14(13)16-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCCSSNDQZEQMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50466894 | |
| Record name | 2,4'-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49602-47-3 | |
| Record name | 2,4'-dimethoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50466894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
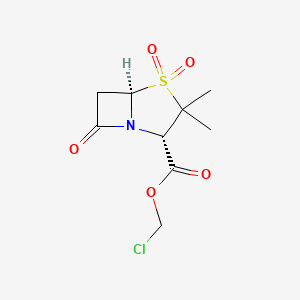

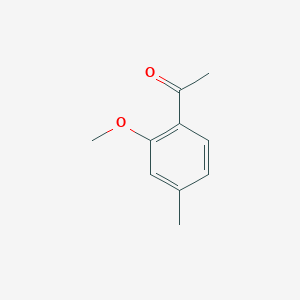
![(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine](/img/new.no-structure.jpg)

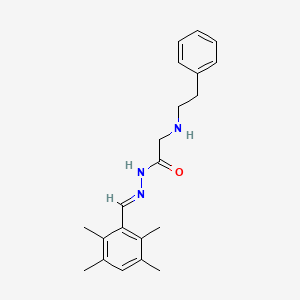
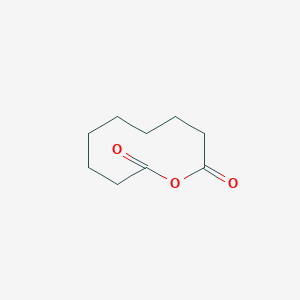
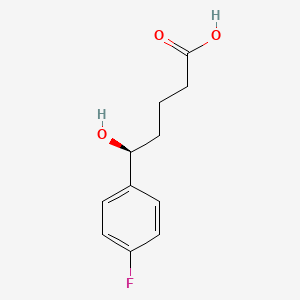
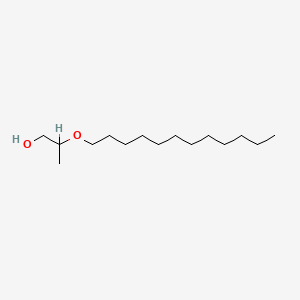
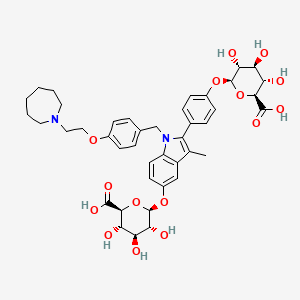

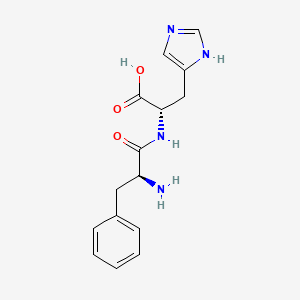
![N-benzyl-2-[(chloroacetyl)amino]benzamide](/img/structure/B1624291.png)
